1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol
Description
1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol is a secondary amine derivative containing a propan-2-ol backbone substituted with a [(5-methylfuran-2-yl)methyl]amino group. The 5-methylfuran moiety introduces moderate lipophilicity and electron-rich aromatic character, distinguishing it from analogs with bulkier or more electronegative substituents.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-7(11)5-10-6-9-4-3-8(2)12-9/h3-4,7,10-11H,5-6H2,1-2H3 |
InChI Key |
CTDPLWGAGDZGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-methylfuran-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under reductive amination conditions. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as whole-cell biocatalysts derived from Lactobacillus paracasei, has also been explored for the asymmetric bioreduction of related compounds .
Chemical Reactions Analysis
Types of Reactions: 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-amine.
Substitution: Formation of nitro or halogenated derivatives of the furan ring.
Scientific Research Applications
1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Heterocyclic Moieties
1-[(2-{[(5-Methyl-2-thienyl)methyl]amino}ethyl)amino]-2-propanol ()
- Key Difference : Replacement of the furan oxygen with a sulfur atom in the thiophene ring.
- Impact : Thiophene’s higher electron density and larger atomic radius may enhance π-π stacking interactions but reduce metabolic stability compared to furan derivatives .
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol ()
Aromatic Substitutions and Functional Group Additions
1-{benzyl[(5-methylfuran-2-yl)methyl]amino}-3-[(propan-2-yl)oxy]propan-2-ol ()
- Key Difference : Benzyl group and isopropoxy substitution.
- Impact : Increased steric bulk (molecular weight 317.43 g/mol) could hinder binding to compact active sites but enhance selectivity for hydrophobic pockets .
CHJ04091–CHJ04097 Series ()
- Key Difference: Halogenated phenoxy groups (e.g., 3,4-dichlorophenyl, bromo-trifluoromethylphenyl) instead of methylfuran.
Amino-Alcohol Core Modifications
Nadolol Impurities (–5)
- Example: (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Impurity F).
- Key Difference: Isopropylamino and phenoxy groups replace the methylfuran moiety.
- Impact: Phenoxy groups confer β-blocker activity (e.g., Nadolol), whereas methylfuran derivatives may target different pathways (e.g., kinase inhibition) .
Compounds 24–27 ()
Biological Activity
1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol is a compound that has garnered attention due to its unique structural features, which include an amino alcohol moiety and a furan ring. These characteristics facilitate various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol is C10H17NO2, with a molecular weight of 183.25 g/mol. The presence of both an amino group and a hydroxyl group allows for hydrogen bonding, while the furan ring can engage in π-π interactions, enhancing its reactivity with biological macromolecules.
The biological activity of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol primarily arises from its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino alcohol moiety forms hydrogen bonds with enzymes or receptors, which may modulate their activity.
- π-π Interactions : The furan ring engages in π-π stacking interactions, potentially influencing the conformation and function of biological targets.
These interactions suggest that the compound may disrupt essential metabolic processes or interfere with cell signaling pathways, leading to various pharmacological effects.
Biological Activities
Research has indicated several potential biological activities associated with 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol:
Antimicrobial Properties : Preliminary studies have explored its effectiveness against various microbial strains, suggesting it may act by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for microbial survival.
Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies and Experimental Data
Several studies have focused on the biological implications of this compound:
-
Antimicrobial Study :
- A study assessed the antimicrobial efficacy of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
- Toxicological Assessment :
-
Pharmacokinetics :
- Pharmacokinetic studies are ongoing to determine absorption rates, distribution patterns, metabolism, and excretion profiles in animal models. These studies are crucial for understanding the therapeutic window and safety profile of the compound.
Comparative Analysis
To provide context regarding its biological activity, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol | Similar furan ring; different substitution pattern | Potential antimicrobial and anti-inflammatory effects |
| 1-Amino-2-methylpropan-2-ol | Lacks furan ring | Limited versatility in biological interactions |
| 1-(5-Methylfuran-2-yl)propan-1-ol | Lacks amino group | Reduced reactivity compared to 1-{[(5-Methylfuran...]} |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
